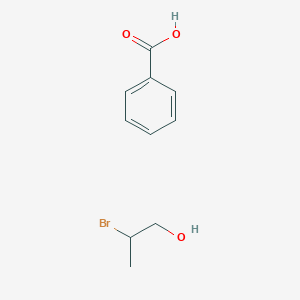
N-Methyl-N-(2-nitrobenzoyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-nitrobenzoyl)glycine is a chemical compound known for its unique structure and properties It is a derivative of glycine, where the amino group is substituted with a methyl group and a 2-nitrobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-nitrobenzoyl)glycine typically involves the reaction of glycine with N-methylating agents and 2-nitrobenzoyl chloride. The process can be carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide to ensure proper solubility of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(2-nitrobenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-N-(2-aminobenzoyl)glycine.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-nitrobenzoyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-nitrobenzoyl)glycine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methyl and benzoyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylglycine (Sarcosine): Similar structure but lacks the nitrobenzoyl group.
N-(2-Nitrobenzoyl)glycine: Similar structure but lacks the methyl group.
N-Methyl-N-(4-nitrobenzoyl)glycine: Similar structure with a different position of the nitro group.
Uniqueness
N-Methyl-N-(2-nitrobenzoyl)glycine is unique due to the presence of both the methyl and 2-nitrobenzoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
5177-51-5 |
|---|---|
Molekularformel |
C10H10N2O5 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
2-[methyl-(2-nitrobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C10H10N2O5/c1-11(6-9(13)14)10(15)7-4-2-3-5-8(7)12(16)17/h2-5H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
YPEMKTAYMLYJFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


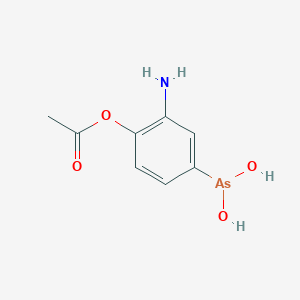

![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
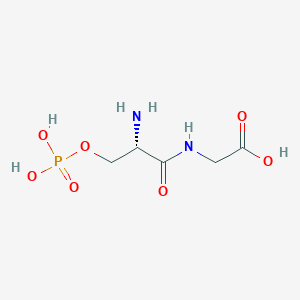
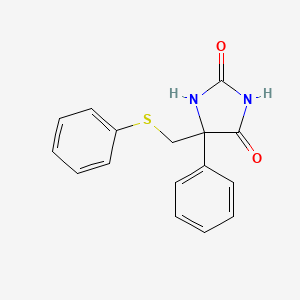
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
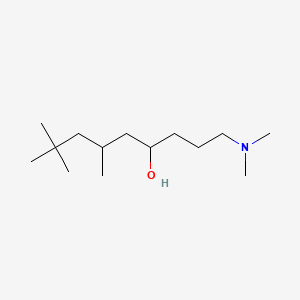

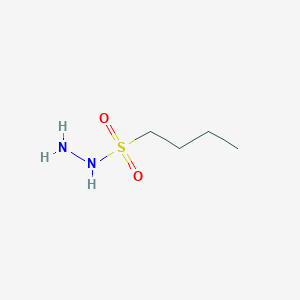
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
